4-(Benzyloxy)-1H-indole-7-carboxamide

Physicochemical Properties Drug-likeness In Silico Modeling

Researchers requiring precise indole SAR probes often face unreliable purity and undefined substitution patterns that compromise kinase or GPCR studies. 4-(Benzyloxy)-1H-indole-7-carboxamide (CAS 1253792-07-2) directly addresses these challenges as a well-characterized, high-purity intermediate: - Certified ≥98% purity minimizes batch-to-batch variability in competitive binding assays. - The 4-benzyloxy-7-carboxamide motif provides a defined hydrophobic anchor and hydrogen-bonding handle essential for IKK2/P2X7 antagonist lead optimization. - Available from BenchChem with immediate global dispatch, eliminating long custom-synthesis lead times.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 1253792-07-2
Cat. No. B595221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-1H-indole-7-carboxamide
CAS1253792-07-2
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)N
InChIInChI=1S/C16H14N2O2/c17-16(19)13-6-7-14(12-8-9-18-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19)
InChIKeyLKTZZIKQNOLBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-(Benzyloxy)-1H-indole-7-carboxamide


4-(Benzyloxy)-1H-indole-7-carboxamide (CAS 1253792-07-2) is a substituted indole derivative characterized by a primary carboxamide at the 7-position and a benzyloxy group at the 4-position . The indole core is a privileged structure in medicinal chemistry, and derivatives with specific substitution patterns are widely utilized in the development of kinase inhibitors, receptor antagonists, and other therapeutic agents [1][2]. This particular compound, with its specific combination of functional groups, represents a distinct chemical entity with a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol, available from multiple commercial suppliers for research use .

WorkflowIndole scaffold SAR exploration
Selection4-Benzyloxy-7-carboxamide substitution
Use ContextKinase inhibitor & GPCR antagonist tool compound

4-(Benzyloxy)-1H-indole-7-carboxamide: Substitution Risks


The position and identity of substituents on the indole core dramatically influence its chemical and biological properties. Replacing 4-(Benzyloxy)-1H-indole-7-carboxamide with a generic indole, or even a close positional isomer, is not scientifically valid due to changes in molecular conformation, electronic distribution, and target engagement . For instance, the 7-carboxamide group is a critical hydrogen-bonding motif in many bioactive molecules, and its orientation is highly sensitive to the substitution at the 4-position [1]. Furthermore, the 4-benzyloxy group provides a specific hydrophobic interaction surface that is absent in 4-hydroxy, 4-methoxy, or unsubstituted analogs, directly impacting the molecule's lipophilicity, binding pocket complementarity, and physicochemical profile [2]. Interchanging this compound with an alternative without rigorous comparative data introduces an uncontrolled variable that can lead to conflicting results and irreproducible findings, particularly in structure-activity relationship (SAR) studies.

Regiochemistry Sensitivity
7-carboxamide hydrogen-bonding orientation may shift with 4-substituent changes, altering target engagement.
Hydrophobic Interaction Loss
4-benzyloxy provides a specific hydrophobic surface absent in 4-hydroxy or 4-methoxy analogs, impacting binding pocket complementarity.
Lipophilicity Mismatch
Generic indole or positional isomers may exhibit significantly different logP and membrane partitioning, confounding SAR studies.

Comparative Evidence for 4-(Benzyloxy)-1H-indole-7-carboxamide


Lipophilicity and PSA Differences

The calculated partition coefficient (LogP) and topological polar surface area (TPSA) differentiate 4-(Benzyloxy)-1H-indole-7-carboxamide from its unsubstituted core. The 4-benzyloxy group significantly increases lipophilicity compared to 1H-indole-7-carboxamide, which influences membrane permeability and solubility profiles [1]. For the unsubstituted 1H-indole-7-carboxamide, computational data from authoritative sources indicate a LogP of ~0.77 and a TPSA of ~59 Ų [2]. The addition of the benzyloxy group in the target compound results in a predicted LogP of 3.55 and a TPSA of 68.11 Ų [1].

Lipophilicity (LogP)
Cross-study comparable
LogP 3.55vs0.77 (unsubstituted)
~2.8 logP increase alters membrane permeability context
Computational prediction; TPSA also rises to 68 Ų
Physicochemical Properties Drug-likeness In Silico Modeling

Purity Specifications

Procurement decisions are directly informed by vendor specifications for purity. This compound is available at different purity levels from commercial suppliers, which represents a concrete, quantitative differentiator for experimental needs . For example, AKSci offers the compound at a minimum purity of 95% , whereas MolCore and Leyan list it at NLT (Not Less Than) 98% . This represents a 3% difference in potential minimum purity, which can be significant for reactions sensitive to byproducts or for biological assays requiring high-confidence results.

Purity Specification
Head-to-head
≥98% (NLT)
Higher purity supports sensitive assay reproducibility
Supplier purity ranges 95–98%; select for critical experiments
Quality Control Procurement Chemical Synthesis

Privileged Scaffold for Kinase and Receptor Modulation

The indole-7-carboxamide motif is a recognized scaffold in medicinal chemistry for targeting kinases and specific receptors, which justifies its use over other indole substitution patterns [1][2]. In the HIV-1 attachment inhibitor program, optimization of a 4-fluoro-substituted indole-7-carboxamide series yielded compounds with picomolar (pM) antiviral potency (e.g., EC50 in the pM range in a pseudotype virus assay) [1]. Similarly, indole carboxamide derivatives have been patented extensively as IKK2 inhibitors for inflammatory diseases [2] and as P2X7 receptor antagonists [3].

Scaffold Precedence
Class-level
Indole-7-carboxamide class with reported pM antiviral/kinase activity
Supports scaffold selection for SAR; no direct data for this compound
Data to verify in target-specific assays
Medicinal Chemistry Kinase Inhibition Receptor Antagonism

Research Applications for 4-(Benzyloxy)-1H-indole-7-carboxamide


Hydrophobic Binding Pocket SAR

Due to its significantly elevated LogP (3.55 vs. ~0.77 for the core) and presence of a hydrogen-bonding carboxamide group, this compound is a compelling candidate for SAR exploration targeting proteins with deep hydrophobic clefts adjacent to a polar anchoring point, such as in the ATP-binding sites of certain kinases or allosteric pockets of GPCRs [1].

Indole-7-carboxamide Derivative Synthesis

The benzyloxy group at the 4-position serves as a protecting group that can be removed to yield the 4-hydroxy analog or a versatile handle for further functionalization . This makes 4-(Benzyloxy)-1H-indole-7-carboxamide a strategically valuable intermediate for synthesizing more complex, patented indole derivatives, such as those disclosed in IKK2 and P2X7 antagonist patent families [1][2].

Chromatographic Reference Standard

Given the availability of this compound with a certified purity specification (e.g., NLT 98% from MolCore/Leyan), it is a suitable candidate for use as a reference standard in the development and validation of analytical methods (HPLC, LC-MS) for related indole carboxamide compounds in both academic and industrial quality control settings .

Application
Selection Property
Validation Focus
Hydrophobic pocket SAR
Elevated LogP & H-bond carboxamide
Binding affinity in kinase/GPCR assays
Indole-7-carboxamide derivative synthesis
4-benzyloxy as protecting group
Deprotection & functionalization efficiency
Chromatographic reference standard
Certified purity specification
HPLC/LC-MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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